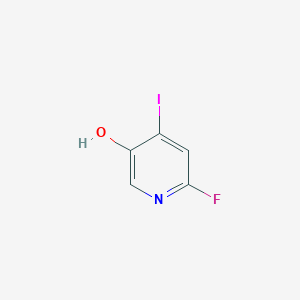
5-(azidomethyl)-1H-1,2,3-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Azidomethyl)-1H-1,2,3-triazole is a thymidine analogue . Analogs of this series have insertional activity towards replicated DNA. They can be used to label cells and track DNA synthesis . 5-(Azidomethyl)-1H-1,2,3-triazole is a click chemistry reagent, it contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .
Synthesis Analysis
The synthesis of 5-(azidomethyl)-1H-1,2,3-triazole involves a two-step protocol to produce 5-(3-azidoprop-1-en-2-yl)benzo[d][1,3]dioxole 4 from the natural product safrole . The method yielded the expected α-azidomethyl styrene 4, in good yield, via a dearomative rearrangement .
Molecular Structure Analysis
The molecular structure of 5-(azidomethyl)-1H-1,2,3-triazole is comprised of a tetrazole ring bonded to a phenyl group, which incorporates another phenyl group at its ortho-position . The differences between the compounds are at the para-position of the second phenyl ring .
Chemical Reactions Analysis
One of the azido impurities, 5-(4’ (azidomethyl)-[1,1’-biphenyl]-2-yl)-1H-tetrazole, also known as azidomethyl-biphenyl-tetrazole (AZBT), can form during the manufacturing of the active ingredient in some sartan medications, e.g. olmesartan, losartan, irbesartan, valsartan, and candesartan .
Mécanisme D'action
Safety and Hazards
The safety data sheet for a similar compound, 5-[4-(Azidomethyl)[1,1?-biphenyl]-2-yl]-2H-tetrazole, indicates that it causes skin irritation, serious eye irritation, and may cause drowsiness or dizziness . It is also suspected of causing cancer and causes damage to organs through prolonged or repeated exposure .
Orientations Futures
There is a growing interest in developing more efficient synthetic alternatives for the synthesis of nitrogen-containing allylic compounds . This includes the development of a versatile synthetic method for the production of organic azides . Allylic azides are highly valuable starting materials, intermediates, and building blocks in a wide range of organic transformations .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-(azidomethyl)-1H-1,2,3-triazole involves the reaction of propargyl alcohol with sodium azide in the presence of copper(I) sulfate and sodium ascorbate to form 5-(azidomethyl)-1H-1,2,3-triazole.", "Starting Materials": [ "Propargyl alcohol", "Sodium azide", "Copper(I) sulfate", "Sodium ascorbate" ], "Reaction": [ "Add propargyl alcohol to a round-bottom flask", "Add sodium azide to the flask", "Add copper(I) sulfate to the flask", "Add sodium ascorbate to the flask", "Heat the mixture at 80°C for 24 hours", "Cool the mixture to room temperature", "Extract the product with ethyl acetate", "Dry the organic layer with anhydrous sodium sulfate", "Concentrate the solution under reduced pressure", "Purify the product by column chromatography" ] } | |
Numéro CAS |
861099-35-6 |
Nom du produit |
5-(azidomethyl)-1H-1,2,3-triazole |
Formule moléculaire |
C3H4N6 |
Poids moléculaire |
124.1 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



